molecular formula C16H17NO6 B11481827 4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11481827
M. Wt: 319.31 g/mol
InChI Key: ZSDOTABARBKHBW-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is a complex organic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione typically involves multistep reactions. One common approach includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the intermediate.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the furo[3,4-b]pyridine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Known for its potent anti-cancer activity through tubulin inhibition.

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

Uniqueness

4-(3,4,5-Trimethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is unique due to its furo[3,4-b]pyridine core, which provides distinct chemical properties and enhances its biological activity compared to other trimethoxyphenyl-containing compounds .

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C16H17NO6/c1-20-11-4-8(5-12(21-2)15(11)22-3)9-6-13(18)17-10-7-23-16(19)14(9)10/h4-5,9H,6-7H2,1-3H3,(H,17,18)

InChI Key

ZSDOTABARBKHBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)OC3

Origin of Product

United States

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